

Application Note: Experimental Protocols for Diphenylcarbonyl Chloride (DPCC)

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Compound of Interest

Compound Name: *Diphenylcarbonyl chloride*

CAS No.: 83-01-2

Cat. No.: B151581

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Executive Summary

Diphenylcarbonyl chloride (DPCC) is a specialized electrophilic reagent used primarily for the transfer of the diphenylcarbonyl group

. Its utility spans two distinct disciplines:

- **Organic Synthesis:** As a robust acylating agent for the formation of substituted diphenylureas and carbamates.
- **Biochemistry:** As a mechanism-based, active-site titrant specifically for -chymotrypsin and related serine proteases.

This guide provides standardized protocols for both applications, emphasizing the kinetic specificity required for enzymatic assays and the moisture-exclusion techniques necessary for synthetic yield.

Safety & Handling (Critical)

DPCC is an acyl chloride and a lachrymator. It hydrolyzes to release hydrogen chloride (HCl) and diphenylamine.

- PPE: Neoprene or Nitrile gloves (double-gloving recommended), chemical splash goggles, and a lab coat.
- Engineering Controls: All solid handling and solution preparation must occur within a certified chemical fume hood.
- Storage: Store at +2°C to +8°C under an inert atmosphere (Argon/Nitrogen). Moisture sensitivity requires desiccated storage.

Part A: Chemical Synthesis – Formation of Diphenylureas

Objective: Synthesis of N,N-diphenyl-N'-substituted ureas via nucleophilic acyl substitution.

Reaction Mechanism

The reaction proceeds via an addition-elimination pathway.^{[1][2]} The nucleophilic amine attacks the carbonyl carbon of DPCC, forming a tetrahedral intermediate. The chloride ion is then eliminated, and a base scavenges the resulting proton.

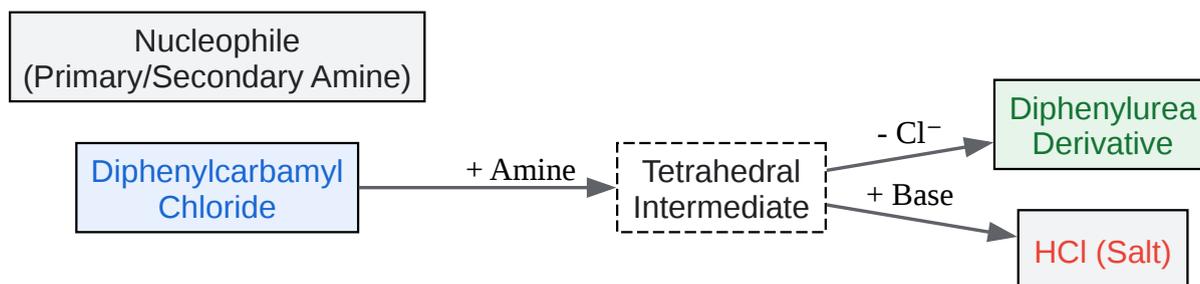


Fig 1. Nucleophilic Acyl Substitution Mechanism for DPCC

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Protocol: General Synthesis of Diphenylureas

Reagents:

- **Diphenylcarbonyl chloride** (1.1 equivalents)

- Primary or Secondary Amine (1.0 equivalent)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equivalents)
- Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

- Preparation: Flame-dry a round-bottom flask and purge with Nitrogen ().
- Solvation: Dissolve the Amine (1.0 eq) and Base (1.2 eq) in anhydrous DCM (0.1 M concentration relative to amine). Cool to 0°C in an ice bath.
- Addition: Dissolve DPCC (1.1 eq) in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 15 minutes.
 - Note: Slow addition prevents localized overheating and side reactions.
- Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours.
 - Monitoring: Check reaction progress via TLC (typically 20% EtOAc/Hexanes). DPCC spots may streak; monitor the disappearance of the starting amine.
- Work-up:
 - Quench with saturated solution.
 - Extract with DCM (3x).
 - Wash organic layer with 1M HCl (to remove unreacted amine/base) followed by Brine.
 - Dry over , filter, and concentrate in vacuo.

- Purification: Recrystallize from EtOH/Water or purify via flash column chromatography.

Part B: Biochemical Application – Inactivation of -Chymotrypsin

Objective: Specific inactivation of

-chymotrypsin to determine active site concentration or investigate serine protease specificity.

Mechanism: DPCC acts as a "suicide inhibitor" or active-site titrant. It specifically carbamoylates the hydroxyl group of Serine-195 in the chymotrypsin active site. The bulky diphenyl group fits into the hydrophobic specificity pocket, making it highly selective for chymotrypsin over trypsin.

Experimental Workflow

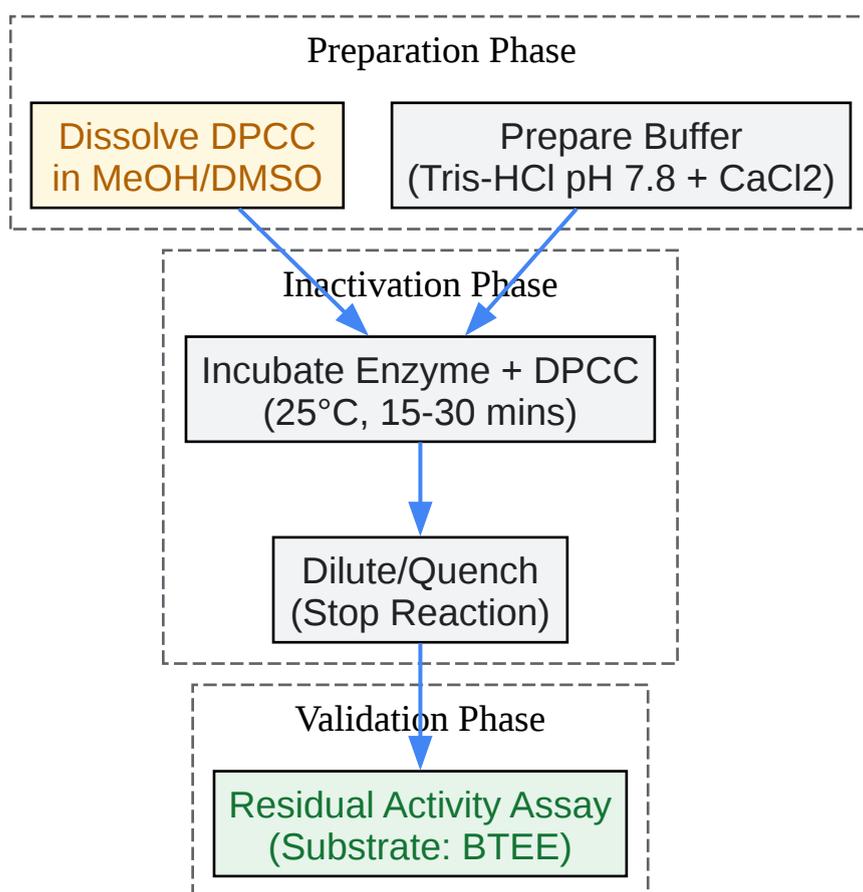


Fig 2. Workflow for Chymotrypsin Inactivation by DPCC

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Protocol: Kinetic Inactivation Assay

Reagents:

- Enzyme:

-Chymotrypsin (bovine pancreas).
- Inhibitor: DPCC (Stock solution in Methanol).
- Buffer: 0.05 M Tris-HCl, pH 7.8, containing 0.1 M CaCl

(Calcium stabilizes the enzyme).
- Substrate (for residual activity): N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE).[3]

Step-by-Step Methodology:

- Inhibitor Stock Preparation:
 - Prepare a fresh

stock solution of DPCC in Methanol.
 - Caution: DPCC hydrolyzes spontaneously in water. Do not mix with buffer until the moment of initiation.
- Incubation (Inactivation):
 - In a microcentrifuge tube, mix the Chymotrypsin solution (in Buffer) with the DPCC stock.
 - Molar Ratio: Use a 5- to 10-fold molar excess of DPCC over the enzyme to ensure pseudo-first-order kinetics.
 - Solvent Limit: Ensure the final Methanol concentration does not exceed 10% (v/v) to prevent solvent-induced denaturation.
 - Incubate at 25°C for 30 minutes.

- Control:
 - Run a parallel control with Enzyme + Methanol (no DPCC) to account for solvent effects and autolysis.
- Activity Measurement (BTEE Assay):
 - Dilute an aliquot of the incubation mixture into the assay cuvette containing BTEE (0.5 mM) in Buffer (pH 7.8).
 - Monitor Absorbance at 256 nm.
 - Calculate the rate of hydrolysis ().
- Data Analysis:
 - Calculate % Residual Activity:
.
 - For active site titration, plot Residual Activity vs. [DPCC]/[Enzyme] ratio. The x-intercept represents the operational normality of the enzyme.

Troubleshooting & Quality Control

Observation	Probable Cause	Corrective Action
Synthesis: Low Yield	Hydrolysis of DPCC	Ensure DPCC is white/crystalline, not yellow/oily. Use fresh anhydrous solvents.
Synthesis: Sticky Precipitate	Amine salt formation	The "white smoke" or solid is likely the amine-HCl salt. Ensure adequate aqueous wash steps (1M HCl) during workup.
Biochem: No Inhibition	DPCC Hydrolysis	DPCC stock must be prepared immediately before use. Do not store aqueous dilutions.[4]
Biochem: Precipitation	Low Solubility	DPCC is hydrophobic. If precipitation occurs in buffer, increase MeOH/DMSO co-solvent (up to 10%) or lower DPCC concentration.

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